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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
iodopropene, a valuable building block in organic synthesis. Due to the limited availability of

experimentally derived public data, this guide presents a combination of available information

and predicted spectroscopic values to aid in the characterization and identification of this

compound. Detailed methodologies for the key spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are also

provided to facilitate the acquisition of high-quality data. This guide is intended to be a valuable

resource for researchers utilizing 2-iodopropene in their synthetic endeavors.

Introduction
2-Iodopropene is a versatile reagent in organic chemistry, participating in a variety of coupling

reactions and serving as a precursor for the synthesis of more complex molecules. Accurate

and thorough characterization of this compound is crucial for its effective use. Spectroscopic

methods are the cornerstone of molecular characterization, providing detailed information

about the structure, connectivity, and functional groups present in a molecule. This guide

focuses on the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectral data for 2-
iodopropene.
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Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 2-
iodopropene. All predicted data are clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The predicted ¹H NMR spectrum of 2-iodopropene in CDCl₃ is summarized in

Table 1.

Table 1: Predicted ¹H NMR Data for 2-Iodopropene

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J)
in Hz

~6.3
Doublet of

Quartets
1H =CH₂ (trans to I)

J(H-H_gem) ≈

1.5, J(H-CH₃) ≈

1.0

~5.8
Doublet of

Quartets
1H =CH₂ (cis to I)

J(H-H_gem) ≈

1.5, J(H-CH₃) ≈

1.5

~2.6 Triplet 3H -CH₃

J(H-H_vinyl) ≈

1.0, J(H-H_vinyl)

≈ 1.5

Note: These are predicted values and may differ from experimental results. The exact

appearance of the vinyl protons may be more complex due to second-order effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

predicted ¹³C NMR spectrum of 2-iodopropene in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-Iodopropene
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Chemical Shift (δ) ppm Assignment

~130 =CH₂

~90 =C(I)-

~30 -CH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-iodopropene would be expected to show characteristic absorptions for the C=C

double bond and C-H bonds. An available transmission IR spectrum for 2-iodopropene can be

found on SpectraBase[1]. The expected key vibrational frequencies are listed in Table 3.

Table 3: Key IR Absorption Frequencies for 2-Iodopropene

Wavenumber (cm⁻¹) Vibration

~3100-3000 =C-H stretch

~2950-2850 C-H stretch (methyl)

~1630 C=C stretch

~1440 C-H bend (methyl)

~890 =C-H bend (out of plane)

~550 C-I stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

expected fragmentation pattern for 2-iodopropene is summarized in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation for 2-Iodopropene
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m/z Fragment Ion Comments

168 [C₃H₅I]⁺ Molecular ion (M⁺)

127 [I]⁺ Loss of propyl radical

41 [C₃H₅]⁺ Loss of iodine radical

Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for a volatile

liquid sample like 2-iodopropene.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-20 mg of 2-iodopropene in approximately 0.6-0.8 mL of a deuterated solvent

(e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

Spectrometer: 300 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 8-16 (adjust as needed for signal-to-noise).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):
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Spectrometer: 75 MHz or higher.

Pulse Program: Proton-decoupled experiment.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of 2-iodopropene onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Spectrometer: FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean, empty salt plates before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-iodopropene in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 100-1000 µg/mL.
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Data Acquisition:

Gas Chromatograph:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Data Interpretation Workflow
The following diagrams illustrate the logical flow of interpreting spectroscopic data to elucidate

the structure of an unknown compound, in this case, 2-iodopropene.
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Caption: Logical workflow for structure elucidation using spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 2-iodopropene. While experimental data is limited in the public domain, the combination of

predicted values and established interpretation principles offers a robust framework for the

identification and characterization of this important synthetic intermediate. The detailed

experimental protocols provided herein should enable researchers to acquire high-quality

spectroscopic data, contributing to the broader knowledge base for this compound. It is
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recommended that researchers acquiring experimental data for 2-iodopropene publish their

findings to enhance the collective understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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